molecular formula C29H50O5 B1246078 Dendronesterol A

Dendronesterol A

Cat. No. B1246078
M. Wt: 478.7 g/mol
InChI Key: INNUJNVZOJGGPL-LXYKHXJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendronesterol A is a natural product found in Dendronephthya gigantea with data available.

Scientific Research Applications

1. Drug Delivery and Therapeutic Applications

Dendronesterol A has been explored for its potential in drug delivery and related therapeutic applications. The design of polyester dendrimer and poly(ethylene oxide) hybrid systems, incorporating dendronesterol A, facilitates the attachment of therapeutically active moieties and solubilizing chains. This approach allows for controlled drug loading and molecular architecture, relevant for targeted drug delivery systems (Gillies & Fréchet, 2002).

2. Biocompatibility and Stability in Biomedical Applications

Research has indicated the biocompatibility of dendronesterol A-based structures, making them suitable for various biomedical applications. Studies on aliphatic polyester dendrimers, including those similar to dendronesterol A, have shown excellent biocompatibility with human cell lines and primary cells. Their stability across different pH, temperature, and time conditions further supports their potential in biomedical applications (Feliu et al., 2012).

3. Synthesis and Characterization in Macromolecular Chemistry

The synthesis and characterization of dendritic structures like dendronesterol A are crucial in macromolecular chemistry. Studies have detailed methods for creating biodegradable polyester dendrons, essential for developing dendronesterol A and similar compounds. These dendrons can undergo efficient chemical reactions for further functionalization, making them versatile for various applications (Kose et al., 2011).

4. Potential in Regenerative Medicine

Dendronesterol A and related dendritic structures have been reviewed for their applications in regenerative medicine. They serve as carriers for gene, nucleic acids, and bioactive molecules, modulating cell functions for tissue regeneration. Their integration into implantable biodegradable medical devices shows potential for theranostic applications (Oliveira et al., 2010).

5. Catalysis and Polymer Chemistry

Dendronesterol A-like structures have been used to catalyze chemical reactions. The microenvironment created by dendronized polymers, such as those derived from dendronesterol A, can facilitate specific chemical reactions, which is significant in polymer chemistry and material science (Liang et al., 2003).

properties

Molecular Formula

C29H50O5

Molecular Weight

478.7 g/mol

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13S,14S,17R)-3,5,6-trihydroxy-10-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-13-yl]methyl acetate

InChI

InChI=1S/C29H50O5/c1-18(2)7-6-8-19(3)23-9-10-25-22-15-26(32)29(33)16-21(31)11-13-27(29,5)24(22)12-14-28(23,25)17-34-20(4)30/h18-19,21-26,31-33H,6-17H2,1-5H3/t19-,21+,22-,23-,24+,25+,26-,27-,28+,29+/m1/s1

InChI Key

INNUJNVZOJGGPL-LXYKHXJJSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)COC(=O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)COC(=O)C

synonyms

dendronesterol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dendronesterol A
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Dendronesterol A
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Reactant of Route 5
Dendronesterol A
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Dendronesterol A

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